molecular formula C11H8BrF3N4O B1335407 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide CAS No. 618090-98-5

1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Cat. No.: B1335407
CAS No.: 618090-98-5
M. Wt: 349.11 g/mol
InChI Key: MDQIFDVHKADMQY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromophenyl group, a trifluoromethyl group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a substitution reaction where a bromophenyl group is introduced to the pyrazole ring using brominated aromatic compounds and suitable catalysts.

    Addition of the trifluoromethyl group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques to scale up the process efficiently.

Chemical Reactions Analysis

1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural properties may offer advantages over existing treatments.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The pyrazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-2,2,2-trifluoroethanol: This compound shares the bromophenyl and trifluoromethyl groups but differs in the presence of an ethanol moiety instead of the pyrazole ring.

    N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide: This compound also contains the bromophenyl and trifluoromethyl groups but features a benzamide structure instead of the pyrazole ring.

The uniqueness of this compound lies in its combination of functional groups and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-(4-bromophenyl)-2,4-dioxobutanoic acid with thiosemicarbazide, typically under conditions that enhance yield and purity. The synthesis pathway often employs microwave-assisted techniques to optimize reaction times and improve product quality.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the trifluoromethyl group enhances the compound's interaction with microbial targets, leading to increased efficacy .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. Studies have shown that compounds within this class can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, some derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Anticancer Potential

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The structural characteristics of this compound contribute to its effectiveness against certain types of tumors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The bromophenyl and trifluoromethyl substitutions are key contributors to the compound's potency. The electron-withdrawing effects of the trifluoromethyl group enhance lipophilicity and improve membrane permeability, facilitating better interaction with biological targets .

Case Studies

StudyCompound TestedActivityResults
Selvam et al.Various pyrazole derivativesAnti-inflammatory61–85% TNF-α inhibition at 10 µM
Burguete et al.1,5-diaryl pyrazolesAntimicrobialSignificant activity against E. coli and S. aureus
Chovatia et al.Pyrazole derivativesAntitubercularPromising results against MTB strain H37Rv

Properties

IUPAC Name

1-(4-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N4O/c12-6-1-3-7(4-2-6)19-9(11(13,14)15)8(5-17-19)10(20)18-16/h1-5H,16H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQIFDVHKADMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618090-98-5
Record name 1-(4-BROMOPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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